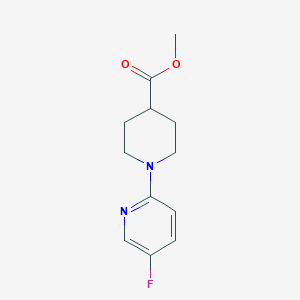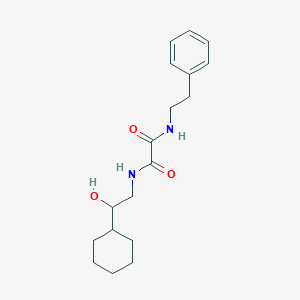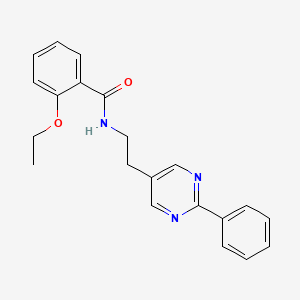![molecular formula C12H18N4O4S B2665509 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea CAS No. 2034588-18-4](/img/structure/B2665509.png)
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C12H18N4O4S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The preparation and characterization of compounds related to 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea have been widely studied. For example, the synthesis and antioxidant determination of coumarin substituted heterocyclic compounds revealed that such derivatives exhibit high antioxidant activities, comparable to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Similarly, the synthesis, characterization, and evaluation of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, have been conducted, highlighting their antioxidant properties (Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli, 2017).
Antimicrobial and Antiproliferative Properties
Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antimicrobial activity and DNA protective ability, offering insights into their potential therapeutic applications (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020). The exploration of these compounds extends to their structural analysis, showcasing their versatility in drug design and development.
Photodynamic Therapy for Cancer Treatment
The characterization of new zinc phthalocyanine derivatives has indicated their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers, which are crucial for effective cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Role in Photodegradation Studies
The photodegradation studies of related 1,3,4-thiadiazole-urea herbicides have led to the isolation and characterization of photoproducts, offering valuable insights into the environmental fate and stability of these compounds (Moorman, Findak, & Ku, 1985).
Radiolabeling for PET Studies
Efforts to prepare radiolabeled derivatives for positron emission tomography (PET) studies have been documented, such as the radiosynthesis of AR-A014418, a glycogen synthase kinase-3 beta-specific inhibitor. Although the compound showed poor brain penetration, limiting its use in cerebral PET studies, this research contributes to the development of radiotracers for neurodegenerative diseases (Hicks, Wilson, Rubie, Woodgett, Houle, & Vasdev, 2012).
Propiedades
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-15-10-5-4-9(14-12(17)13-6-7-20-3)8-11(10)16(2)21(15,18)19/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBGEHMLRPTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCCOC)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)

methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)


